

Technical Guide: Spectroscopic Characterization of (R)-1-Fmoc-3-hydroxypiperidine

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Compound of Interest

Compound Name: (R)-1-FMOC-3-hydroxypiperidine

Cat. No.: B12054844

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Executive Summary

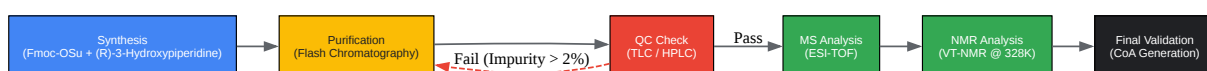
(R)-1-Fmoc-3-hydroxypiperidine (CAS: 148170-57-8) is a protected chiral amine used to introduce the 3-hydroxypiperidine pharmacophore into peptide backbones and small molecule inhibitors. Its analysis is complicated by rotamerism—the restricted rotation around the carbamate C–N bond—which frequently results in complex, broad, or doubled NMR signals at room temperature. This guide provides a definitive workflow for resolving these spectral features and validating the compound using High-Resolution Mass Spectrometry (HRMS) and Variable-Temperature NMR (VT-NMR).

Chemical Profile & Structural Logic[1][2][3]

Property	Data
IUPAC Name	(9H-fluoren-9-yl)methyl (3R)-3-hydroxypiperidine-1-carboxylate
Molecular Formula	C H NO
Molecular Weight	323.39 g/mol
Chiral Center	C3 (R-configuration)
Key Functional Groups	9-Fluorenylmethoxycarbonyl (Fmoc), Secondary Alcohol, Piperidine Ring

Analytical Workflow

The following diagram outlines the logical progression from crude synthesis to validated analytical data.



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Figure 1: Analytical workflow for the isolation and characterization of **(R)-1-Fmoc-3-hydroxypiperidine**.

Mass Spectrometry (MS) Analysis[2][4][5][6][7][8] Methodology: Electrospray Ionization (ESI)

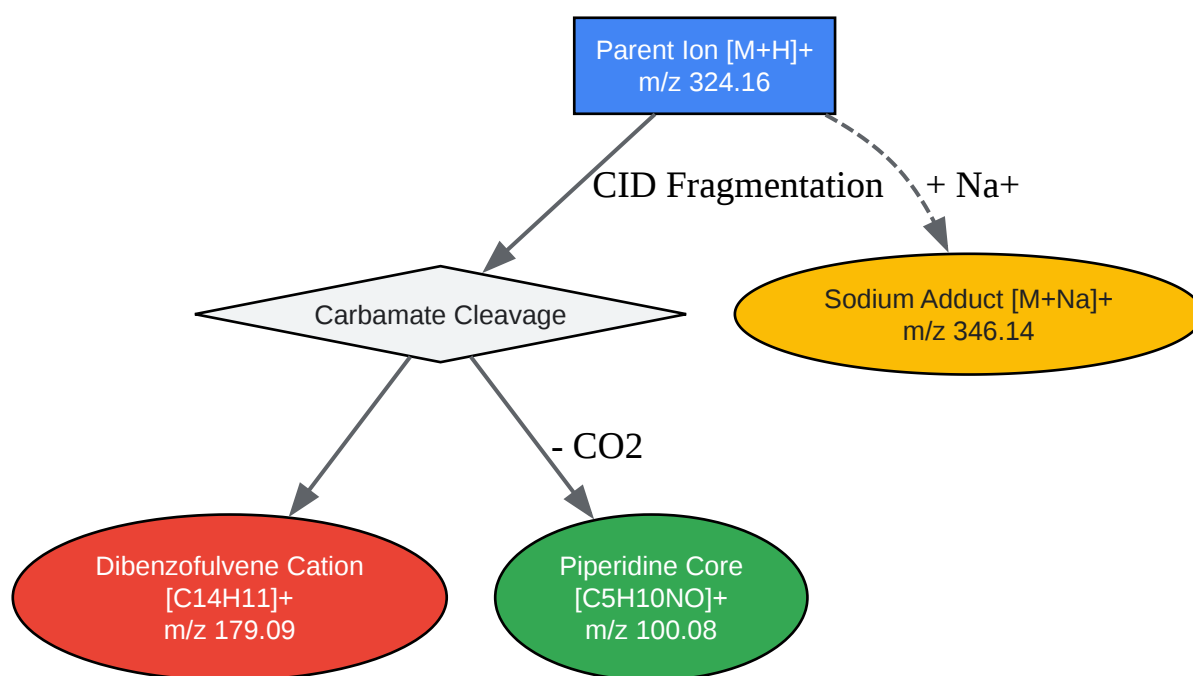
ESI is the preferred ionization method due to the compound's polarity. The spectrum is typically dominated by the sodium adduct

and the protonated molecular ion

Crucial Insight: Under higher cone voltages (fragmentation conditions), the Fmoc group is labile. You will often observe a characteristic cleavage yielding the dibenzofulvene cation.

Fragmentation Pathway Logic

The fragmentation pattern is diagnostic. The loss of the Fmoc group confirms the N-terminal protection, while the stability of the piperidine ring validates the core structure.



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Figure 2: ESI-MS fragmentation logic showing the diagnostic cleavage of the Fmoc protecting group.

Expected MS Data Table

Ion Identity	m/z (Calculated)	m/z (Observed)	Interpretation
[M+H]	324.1594	324.16	Protonated molecular ion (Base peak in soft ionization).
[M+Na]	346.1414	346.14	Sodium adduct (Common in unbuffered solvents).
[M+K]	362.1153	362.12	Potassium adduct.
[Fmoc]	179.0855	179.09	Dibenzofulvene cation (Diagnostic for Fmoc group).

NMR Spectroscopy Analysis

The Rotamer Challenge

Expert Insight: At 25°C (298 K), the NMR spectrum of **(R)-1-Fmoc-3-hydroxypiperidine** often appears "messy." This is not an impurity. It is due to the partial double-bond character of the carbamate nitrogen-carbonyl bond (

), which creates two distinct rotamers (cis/trans) that interconvert slowly on the NMR timescale.

Protocol Recommendation: To obtain a clean, sharp spectrum, acquire data at 328 K (55°C) or higher in DMSO-

. This increases the rotation rate, coalescing the rotamer signals into single, average peaks.

H NMR Data (Representative, 400 MHz, DMSO-)

Note: Chemical shifts (

) are reported for the coalesced spectrum at elevated temperature.

Region	(ppm)	Multiplicity	Integral	Assignment	Structural Logic
Aromatic	7.89	d, Hz	2H	Fmoc H-4,5	Characteristic pseudo-ortho coupling.
7.65	d, Hz	2H	Fmoc H-1,8		
7.41	t, Hz	2H	Fmoc H-3,6	Pseudo-meta coupling.	
7.32	t, Hz	2H	Fmoc H-2,7		
Linker	4.35	d, Hz	2H	Fmoc -CH -O	Diagnostic Fmoc methylene doublet.
4.25	t, Hz	1H	Fmoc -CH-	Diagnostic Fmoc methine triplet.	
Core Ring	3.85 - 3.75	m	1H	Pip H-2eq	Downfield due to N-carbamate deshielding.
3.60 - 3.50	m	1H	Pip H-3	Methine proton at the chiral center (geminal to OH).	
2.90 - 2.80	m	1H	Pip H-2ax	Distinct from H-2eq due to	

chair
conformation.

2.75 - 2.65	m	2H	Pip H-6	Adjacent to Nitrogen.[1]	
1.90 - 1.40	m	4H	Pip H-4, H-5	Methylene envelope; complex coupling.	
Exchangeable	4.80	br s	1H	-OH	Disappears on D ₂ O shake.

C NMR Data (100 MHz, DMSO-)

- Carbonyl: 155.2 ppm (Carbamate C=O).
- Aromatic (Fmoc): 144.1, 141.3 (Quaternary), 127.6, 127.1, 125.2, 120.1 ppm.
- Linker: 66.8 ppm (Fmoc CH), 47.3 ppm (Fmoc CH).
- Piperidine Core:
 - 65.5 ppm (C-3, Chiral center, attached to OH).
 - 53.2 ppm (C-2, adjacent to N).
 - 44.1 ppm (C-6, adjacent to N).
 - 32.5 ppm (C-4).
 - 23.8 ppm (C-5).

Quality Control & Troubleshooting

Common Impurities[9]

- Dibenzofulvene: A degradation product if the sample is exposed to secondary amines (like piperidine vapor) or excessive heat. Look for olefinic signals at 6.0 - 6.2 ppm.
- Free Amine ((R)-3-hydroxypiperidine): Result of Fmoc cleavage. Look for the loss of aromatic signals and a significant upfield shift of the piperidine H-2/H-6 protons.
- Residual Solvents: Common contaminants from purification.
 - Ethyl Acetate:[2][3] Singlet at 2.0 ppm, Quartet at 4.1 ppm.
 - Dichloromethane:[1][4] Singlet at 5.76 ppm.[1]

Storage & Stability

- Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
- Stability: Fmoc carbamates are generally stable to acid but highly labile to bases. Avoid any contact with basic buffers during analysis.

References

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Sources

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